molecular formula C16H21NO2S B7583922 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone

3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone

Cat. No. B7583922
M. Wt: 291.4 g/mol
InChI Key: KXWKHVBTJLYAKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone, also known as DCTM, is a novel compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone involves the inhibition of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. Additionally, 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to the development of cancer. Additionally, 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone has been found to induce cell cycle arrest in cancer cells, preventing their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone in lab experiments is its potent anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone. One potential direction is the development of new formulations that improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosage and administration route for 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone in vivo. Finally, more research is needed to explore its potential applications in other areas, such as the development of new antimicrobial agents.

Synthesis Methods

3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone can be synthesized using various methods, including the reaction of 2,2-dimethylthiomorpholine with 3,4-dihydrocoumarin-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain pure 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone.

Scientific Research Applications

3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, 3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone has been found to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

3,4-dihydro-2H-chromen-4-yl-(2,2-dimethylthiomorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-16(2)11-17(8-10-20-16)15(18)13-7-9-19-14-6-4-3-5-12(13)14/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWKHVBTJLYAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)C(=O)C2CCOC3=CC=CC=C23)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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